8-(Piperazin-1-yl)quinoline dihydrochloride chemical properties and structure
8-(Piperazin-1-yl)quinoline dihydrochloride chemical properties and structure
An In-depth Technical Guide to 8-(Piperazin-1-yl)quinoline Dihydrochloride: Chemical Properties, Structure, and Synthesis
This technical guide provides a comprehensive overview of 8-(Piperazin-1-yl)quinoline dihydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By leveraging the established pharmacological importance of both the quinoline and piperazine scaffolds, this molecule serves as a valuable building block for the synthesis of novel therapeutic agents. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, and methods for its analytical characterization, providing a foundational resource for its application in scientific research.
Physicochemical and Structural Properties
8-(Piperazin-1-yl)quinoline dihydrochloride is the salt form of the parent compound, enhancing its stability and solubility in aqueous media, which is a critical attribute for biological screening and formulation studies. The core structure consists of a piperazine ring attached to the 8-position of a quinoline nucleus.
Core Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 1177353-50-2 | [1] |
| Molecular Formula | C₁₃H₁₇Cl₂N₃ | Calculated |
| Molecular Weight | 302.20 g/mol | Calculated |
| Appearance | Expected to be a solid, likely off-white to yellow crystalline powder. | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred from salt form |
Structural Analysis
The structure of 8-(Piperazin-1-yl)quinoline features two key heterocyclic systems. The quinoline ring is an aromatic bicyclic system that is a privileged scaffold in numerous FDA-approved drugs.[2] The piperazine ring is a common pharmacophore known to improve pharmacokinetic properties and provide a point for further chemical modification.[3]
The "dihydrochloride" designation is of critical structural importance. It indicates that two basic nitrogen atoms in the molecule have been protonated by hydrochloric acid. These are:
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The nitrogen atom within the quinoline ring (pKa ~4.85).[2]
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The distal nitrogen atom (N4) of the piperazine ring, which is more basic than the nitrogen atom directly attached to the electron-withdrawing quinoline ring.
This dual protonation results in a dicationic species with two chloride counter-ions, significantly increasing the compound's polarity and aqueous solubility.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis from 8-Bromoquinoline
This protocol is a self-validating system based on established methodologies for analogous compounds. [4][5]The progress can be monitored at each stage to ensure the reaction proceeds as expected.
Materials:
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8-Bromoquinoline (1.0 equiv)
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Piperazine (5.0 equiv)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane/Triethylamine solvent system
-
4M HCl in 1,4-Dioxane or Diethyl Ether
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 8-bromoquinoline (1.0 equiv) and piperazine (5.0 equiv). Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 8-bromoquinoline.
-
Rationale: Using a 5-fold excess of piperazine ensures it acts as both the nucleophile and the acid scavenger, driving the reaction to completion. DMF is a suitable polar aprotic solvent that can dissolve the reactants and withstand the required reaction temperature.
-
-
Reaction: Heat the mixture to 110-120 °C and stir for 12-24 hours.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 90:10:1 mixture of DCM/Methanol/Ammonium Hydroxide. The disappearance of the 8-bromoquinoline spot indicates reaction completion.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with dichloromethane (3x). Combine the organic layers and wash with water, followed by brine.
-
Rationale: The aqueous work-up removes the excess piperazine, DMF, and piperazine hydrobromide salt.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane containing 1% triethylamine.
-
Rationale: Chromatography removes any unreacted starting material and side products. The addition of triethylamine to the eluent prevents the basic product from tailing on the acidic silica gel.
-
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Add 4M HCl in dioxane (2.2 equiv) dropwise with stirring.
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Isolation: The dihydrochloride salt will precipitate. Stir the resulting slurry for 1-2 hours, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to afford 8-(Piperazin-1-yl)quinoline dihydrochloride as a solid.
Analytical Characterization
Confirmation of the structure and assessment of purity are performed using standard analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will confirm the presence of all protons. Expected signals include multiplets in the aromatic region (δ 7.0-9.0 ppm) for the six quinoline protons and two sets of signals in the aliphatic region (δ 3.0-4.0 ppm) for the eight piperazine protons. The protonation of the nitrogens will cause a downfield shift of adjacent protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique will show distinct signals for each of the 13 unique carbon atoms in the molecule, confirming the carbon skeleton.
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LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight and purity. In positive electrospray ionization (ESI+) mode, the free base will show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 214.13.
Applications in Research and Drug Development
The 8-(Piperazin-1-yl)quinoline scaffold is a platform for generating diverse molecular libraries for biological screening. The known pharmacological activities of related quinoline-piperazine hybrids suggest several promising avenues for investigation. [6]
-
Antimalarial Agents: The 4-aminoquinoline core is central to many antimalarial drugs, including chloroquine. [7]The 7-chloro-4-(piperazin-1-yl)quinoline is a key intermediate in the synthesis of piperaquine. [4][8]Derivatives of the 8-substituted isomer could be explored for activity against drug-resistant malaria strains.
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Anticancer Therapeutics: Numerous quinoline derivatives have demonstrated potent anticancer activity by targeting various signaling pathways, such as VEGFR-II. [6]The piperazine moiety can be functionalized to introduce pharmacophores that target specific kinases or receptors.
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Neurodegenerative Disease Modulators: 8-hydroxyquinoline derivatives are well-known for their metal-chelating properties and have been investigated for the treatment of diseases like Alzheimer's and Parkinson's. [9]While this compound lacks the 8-hydroxyl group, its structural similarity makes it a candidate for modification into novel neuroprotective agents.
-
Antibacterial Agents: The quinoline ring is a core component of quinolone antibiotics. Novel hybrids incorporating the piperazine moiety have shown promise against various Gram-positive and Gram-negative bacteria. [3][7] The dihydrochloride salt form is particularly advantageous for these applications, as its enhanced solubility facilitates handling and preparation of stock solutions for high-throughput screening and other in vitro and in vivo assays.
Safety and Handling
8-(Piperazin-1-yl)quinoline dihydrochloride should be handled with standard laboratory precautions. As with any novel chemical compound, it should be treated as potentially hazardous. [10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Refer to a comprehensive Safety Data Sheet (SDS) for detailed handling and disposal information. [11]
Conclusion
8-(Piperazin-1-yl)quinoline dihydrochloride is a versatile and valuable chemical entity for medicinal chemistry and drug discovery. Its structure combines two pharmacologically significant heterocycles, and its synthesis is achievable through robust and well-understood chemical reactions. The dihydrochloride salt form offers practical advantages for research applications due to its improved solubility and stability. This guide provides the foundational knowledge required for scientists to synthesize, characterize, and utilize this compound in the development of next-generation therapeutic agents.
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Benchchem. discovery and development of 7-Chloro-4-(piperazin-1-yl)quinoline derivatives. Available from: [Link]
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